3-(3-(4-bromophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a quinolinone group, which is a type of heterocyclic compound. The presence of a bromophenyl group indicates that this compound may have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the bromophenyl group could be introduced via a bromination reaction . The pyrazole ring could be formed via a cyclization reaction . The quinolinone group could be formed via a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl group would likely be planar due to the conjugation of the benzene ring. The pyrazole ring would also be planar. The quinolinone group would likely have a planar structure as well .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions. The bromophenyl group could undergo nucleophilic aromatic substitution reactions. The pyrazole ring could potentially undergo reactions at the nitrogen atoms .Scientific Research Applications
Antimicrobial and Antimalarial Activities
A study by Sarveswari, Vijayakumar, Siva, and Priya (2014) synthesized derivatives of 3-(4,5-dihydro-5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-hydroxyquinolin-2(1H)-ones from 4-hydroxy-3-(3-arylacryloyl)quinolin-2(1H)-ones, demonstrating potent antimalarial activity and moderate antimicrobial properties. The compounds 4h and 5d were notably effective, surpassing standard antimalarial drugs in their efficacy, showcasing the compound's potential as a basis for developing antimalarial agents S. Sarveswari, V. Vijayakumar, R. Siva, R. Priya, 2014.
Crystal Structure Analysis
Loh, Quah, Chia, Fun, Sapnakumari, Narayana, and Sarojini (2013) conducted a study on the crystal structures of four pyrazole compounds, including ones similar to the specified compound, synthesized via condensation of chalcones with hydrazine hydrate. The research provided valuable insights into the molecular structure, showcasing the utility of such compounds in structural chemistry and potentially guiding the design of new molecules with targeted properties Wan-Sin Loh et al., 2013.
Lubricating Grease Antioxidants
In the field of industrial applications, Hussein, Ismail, and El-Adly (2016) investigated the antioxidant efficiency of synthesized quinolinone derivatives, including structures akin to the specified compound, in lubricating greases. Their findings demonstrated the potential of these compounds to serve as antioxidants, which could improve the performance and longevity of lubricating greases Modather F. Hussein, M. Ismail, R. El-Adly, 2016.
Fluorescence Properties for Sensing Applications
Ibrahim, Al‐Refai, Ayub, and Ali (2016) synthesized and characterized new pyrazoline derivatives, examining their fluorescence properties for potential sensing applications. The study highlighted the ability of these compounds to exhibit fluorescence emission in the blue region, indicating their suitability for use in fluorescent sensors and imaging technologies M. Ibrahim et al., 2016.
Safety and Hazards
Mechanism of Action
Pyrazoles
This compound contains a pyrazole ring, which is a class of organic compounds with a five-membered aromatic ring with two nitrogen atoms. Pyrazoles are known for their wide range of biological activities, including antimicrobial, analgesic, anticonvulsant, anticancer, and antioxidant properties .
Quinolones
The compound also contains a quinolone moiety. Quinolones are a type of synthetic antimicrobial agents with a broad spectrum of antibacterial activity. Some quinolones can inhibit the DNA gyrase or the topoisomerase IV enzyme, thereby inhibiting DNA replication and transcription .
Properties
IUPAC Name |
3-[5-(4-bromophenyl)-2-propanoyl-3,4-dihydropyrazol-3-yl]-7-ethoxy-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O3/c1-3-22(28)27-21(13-20(26-27)14-5-8-16(24)9-6-14)18-11-15-7-10-17(30-4-2)12-19(15)25-23(18)29/h5-12,21H,3-4,13H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGYBQDXSVEPOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC4=C(C=C(C=C4)OCC)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.